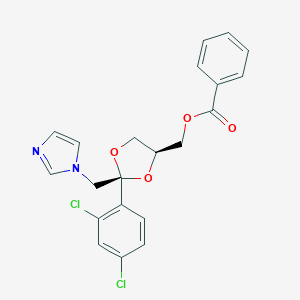

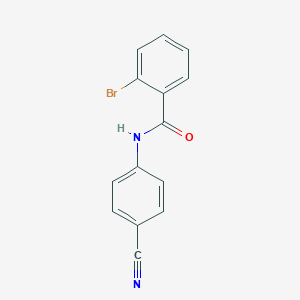

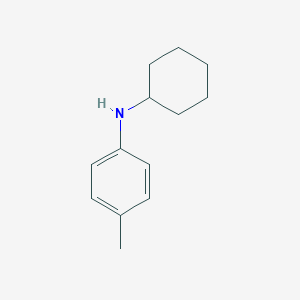

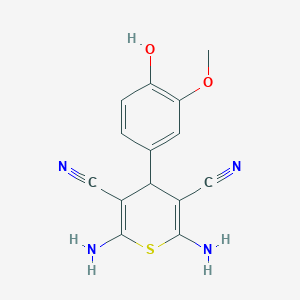

![molecular formula C12H13N3O4 B187530 5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine-2,6-dicarboxylic acid 6-ethyl ester CAS No. 312708-27-3](/img/structure/B187530.png)

5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine-2,6-dicarboxylic acid 6-ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, known for its versatility as a building block in developing drug-like candidates. This scaffold has exhibited a broad range of medicinal properties, including anticancer, central nervous system (CNS) agents, anti-infectious, anti-inflammatory activities, CRF1 antagonists, and radiodiagnostics applications. Structure-activity relationship (SAR) studies have highlighted the significance of this scaffold among medicinal chemists, leading to the derivation of many lead compounds for various disease targets. There's considerable potential for medicinal chemists to further exploit this scaffold in developing potential drug candidates. The synthetic strategies for pyrazolo[1,5-a]pyrimidine derivatives and their significant biological properties, along with SAR studies, have been extensively documented, marking this review as a pioneering compilation of advances in pyrazolo[1,5-a]pyrimidine research since the 1980s (Cherukupalli et al., 2017).

Regio-Orientation in Pyrazolo[1,5-a]pyrimidines

Another focus area is the regio-orientation and regioselectivity in reactions leading to pyrazolo[1,5-a]pyrimidine formation. This research highlights the challenges in determining the regio-orientation of substituents on the pyrimidine ring, especially when unsymmetrical 1,3-bielectrophilic reagents react with 3(5)-aminopyrazoles. The review serves as a comprehensive report on regio-orientation, addressing literature controversies and providing clarity on this topic, which is critical for the further development of pyrazolo[1,5-a]pyrimidine derivatives (Mohamed & Mahmoud, 2019).

Hybrid Catalysts in Synthesis

The use of hybrid catalysts in the synthesis of pyranopyrimidine scaffolds, a related class, has shown wide applicability and bioavailability, making it a key precursor in medicinal and pharmaceutical industries. This review covers synthetic pathways employing hybrid catalysts like organocatalysts, metal catalysts, and nanocatalysts for the development of pyranopyrimidine derivatives. Such insights are crucial for researchers aiming to utilize catalytic applications for the development of lead molecules, suggesting a broader application of similar strategies in synthesizing compounds including 5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine-2,6-dicarboxylic acid 6-ethyl ester derivatives (Parmar et al., 2023).

Green Synthesis of Heterocyclic Compounds

Furthermore, the green synthesis of fused heterocyclic derivatives, including pyrazolo[1,5-a]pyrimidine, emphasizes an eco-friendly approach. Multi-component reactions (MCRs) are highlighted as an atom economical, beneficial, and straightforward method for the synthesis of complex heterocycles, including pyrazolo[1,5-a]pyrimidine derivatives. This review provides insights into the development of MCRs as a more atom economical and eco-friendly approach for synthesizing simple and fused heterocycles, potentially including the derivatives of the targeted compound (Dhanalakshmi et al., 2021).

Safety and Hazards

properties

IUPAC Name |

6-ethoxycarbonyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4/c1-4-19-12(18)10-6(2)13-9-5-8(11(16)17)14-15(9)7(10)3/h5H,4H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTPIGDBKSEKSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N2C(=CC(=N2)C(=O)O)N=C1C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352141 |

Source

|

| Record name | 5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine-2,6-dicarboxylic acid 6-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

312708-27-3 |

Source

|

| Record name | 5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine-2,6-dicarboxylic acid 6-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

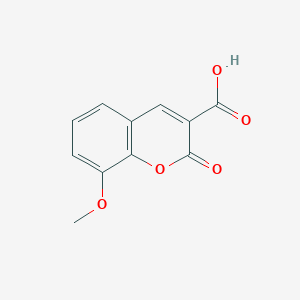

![[1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](2,4-dimethylphenyl)methanone](/img/structure/B187452.png)